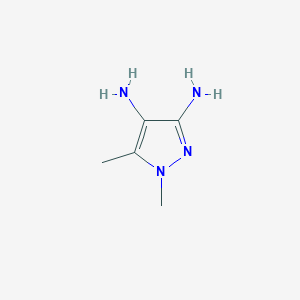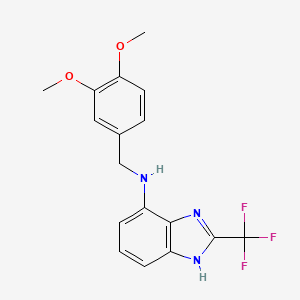![molecular formula C34H32N2O3 B11049971 benzyl (2E)-2-[(diphenylmethylidene)hydrazinylidene]-4-hydroxy-4-methyl-6-phenylcyclohexanecarboxylate](/img/structure/B11049971.png)
benzyl (2E)-2-[(diphenylmethylidene)hydrazinylidene]-4-hydroxy-4-methyl-6-phenylcyclohexanecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
BENZYL 2-[(E)-2-(DIPHENYLMETHYLENE)HYDRAZONO]-4-HYDROXY-4-METHYL-6-PHENYL-1-CYCLOHEXANECARBOXYLATE is a complex organic compound with a molecular formula of C34H32N2O3. This compound is known for its intricate structure, which includes multiple aromatic rings and functional groups. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von Benzyl-(2E)-2-[(Diphenylmethyliden)hydrazinyliden]-4-hydroxy-4-methyl-6-phenylcyclohexancarboxylat umfasst in der Regel mehrere Schritte, beginnend mit der Herstellung der Kern-Cyclohexanstruktur, gefolgt von der Einführung der Hydrazinyliden- und Diphenylmethyliden-Gruppen. Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Hydrazinderivate, Benzylhalogenide und verschiedene Katalysatoren, um die Bildung des gewünschten Produkts zu erleichtern.
Industrielle Produktionsmethoden
Industrielle Produktionsmethoden für diese Verbindung können die großtechnische Synthese unter optimierten Reaktionsbedingungen umfassen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Dazu gehört oft der Einsatz von Durchflussreaktoren und fortschrittlichen Reinigungstechniken wie Chromatographie und Kristallisation.
Analyse Chemischer Reaktionen
Arten von Reaktionen
Benzyl-(2E)-2-[(Diphenylmethyliden)hydrazinyliden]-4-hydroxy-4-methyl-6-phenylcyclohexancarboxylat kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Ketone oder Aldehyde zu bilden.
Reduktion: Reduktionsreaktionen können die Hydrazinyliden-Gruppe in ein Amin umwandeln.
Substitution: Die aromatischen Ringe können elektrophile Substitutionsreaktionen wie Nitrierung oder Halogenierung eingehen.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und Elektrophile wie Salpetersäure für Nitrierungsreaktionen. Die Reaktionsbedingungen umfassen oft kontrollierte Temperaturen und die Verwendung von Lösungsmitteln wie Dichlormethan oder Ethanol.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann die Oxidation zu Benzylketonen führen, während die Reduktion Benzylamine produzieren kann.
Wissenschaftliche Forschungsanwendungen
Benzyl-(2E)-2-[(Diphenylmethyliden)hydrazinyliden]-4-hydroxy-4-methyl-6-phenylcyclohexancarboxylat hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Vorläufer bei der Synthese komplexerer organischer Moleküle verwendet.
Biologie: Untersucht auf seine potenzielle biologische Aktivität, einschließlich antimikrobieller und krebshemmender Eigenschaften.
Medizin: Untersucht auf seine potenziellen therapeutischen Wirkungen bei der Behandlung verschiedener Krankheiten.
Industrie: Wird bei der Entwicklung neuer Materialien und chemischer Prozesse eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von Benzyl-(2E)-2-[(Diphenylmethyliden)hydrazinyliden]-4-hydroxy-4-methyl-6-phenylcyclohexancarboxylat beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und Signalwegen. Die Verbindung kann ihre Wirkungen entfalten, indem sie an Enzyme oder Rezeptoren bindet und so deren Aktivität moduliert. So kann sie beispielsweise bestimmte Enzyme hemmen, die an der Krankheitsentwicklung beteiligt sind, was zu therapeutischen Wirkungen führt.
Wirkmechanismus
The mechanism of action for BENZYL 2-[(E)-2-(DIPHENYLMETHYLENE)HYDRAZONO]-4-HYDROXY-4-METHYL-6-PHENYL-1-CYCLOHEXANECARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound’s hydrazono group is believed to play a crucial role in its biological activity, potentially interacting with enzymes and receptors involved in inflammatory and pain pathways .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
N’-(Diphenylmethyliden)benzolsulfonhydrazid: Teilt eine ähnliche Hydrazinyliden-Gruppe, unterscheidet sich aber in der Gesamtstruktur und den funktionellen Gruppen.
Benzylphenyletherderivate: Ähnlich in der Hinsicht, dass sie Benzyl- und Phenylgruppen enthalten, unterscheiden sich aber in der spezifischen Anordnung und zusätzlichen funktionellen Gruppen.
Einzigartigkeit
Benzyl-(2E)-2-[(Diphenylmethyliden)hydrazinyliden]-4-hydroxy-4-methyl-6-phenylcyclohexancarboxylat ist einzigartig aufgrund seiner spezifischen Kombination von funktionellen Gruppen und aromatischen Ringen, die ihm besondere chemische und biologische Eigenschaften verleihen. Diese Einzigartigkeit macht es zu einer wertvollen Verbindung für verschiedene Forschungs- und Industrieanwendungen.
Eigenschaften
Molekularformel |
C34H32N2O3 |
|---|---|
Molekulargewicht |
516.6 g/mol |
IUPAC-Name |
benzyl (2E)-2-(benzhydrylidenehydrazinylidene)-4-hydroxy-4-methyl-6-phenylcyclohexane-1-carboxylate |
InChI |
InChI=1S/C34H32N2O3/c1-34(38)22-29(26-16-8-3-9-17-26)31(33(37)39-24-25-14-6-2-7-15-25)30(23-34)35-36-32(27-18-10-4-11-19-27)28-20-12-5-13-21-28/h2-21,29,31,38H,22-24H2,1H3/b35-30+ |
InChI-Schlüssel |
GLLPVBBUJQBTSD-WUZYOQQESA-N |
Isomerische SMILES |
CC1(CC(C(/C(=N/N=C(C2=CC=CC=C2)C3=CC=CC=C3)/C1)C(=O)OCC4=CC=CC=C4)C5=CC=CC=C5)O |
Kanonische SMILES |
CC1(CC(C(C(=NN=C(C2=CC=CC=C2)C3=CC=CC=C3)C1)C(=O)OCC4=CC=CC=C4)C5=CC=CC=C5)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Methyl-3-(methylsulfonyl)-4,8-diphenyl-1,4-dihydropyrazolo[5,1-c][1,2,4]triazine](/img/structure/B11049889.png)
![4-Hydroxy-N1N3-bis(2-methoxyphenyl)-4-methyl-6-oxo-2-[4-(propan-2-YL)phenyl]cyclohexane-13-dicarboxamide](/img/structure/B11049892.png)

![5'-Amino-7a-hydroxy-1',3a-dimethyl-2,2'-dioxo-1,1',2,2',3a,4,5,6,7,7a-decahydrospiro[indole-3,3'-pyrrole]-4'-carbonitrile](/img/structure/B11049906.png)
![6-(4-bromo-1-methyl-1H-pyrazol-5-yl)-3-(4-fluorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11049910.png)
![4-(4-chlorophenyl)-1-cyclohexyl-6-methyl-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one](/img/structure/B11049913.png)
![1-cycloheptyl-4-(3,4-dihydroxy-5-methoxyphenyl)-6-methyl-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one](/img/structure/B11049930.png)

![5-(1,3-benzodioxol-5-yl)-4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-3-hydroxy-1-[2-(pyrrolidin-1-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11049951.png)
![2,4-dibromo-6-[(4H-1,2,4-triazol-4-ylamino)methyl]phenol](/img/structure/B11049957.png)
![2-(([4-Amino-6-(dimethylamino)-1,3,5-triazin-2-yl]methyl)sulfanyl)-4-(methoxymethyl)-6-methylpyridine-3-carbonitrile](/img/structure/B11049964.png)
![2-[4-(4-methoxyphenyl)piperazin-1-yl]-1-(7,7,9-trimethyl-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-6(7H)-yl)ethanone](/img/structure/B11049970.png)
![diethyl (2Z)-2-[(1,2,3,6-tetramethyl-1H-indol-5-yl)amino]but-2-enedioate](/img/structure/B11049972.png)
![13-methyl-11-(trifluoromethyl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraene-4,6-dione](/img/structure/B11049976.png)
